2-(Trifluoroacetyl)thiazole Monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

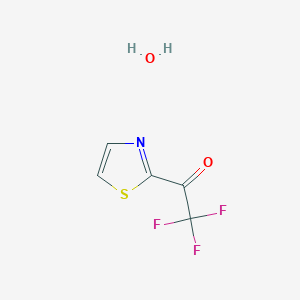

2-(Trifluoroacetyl)thiazole Monohydrate is a synthetic molecule that belongs to the group of heterocyclic compounds . It has a linear formula of C5H4F3NO2S and a molecular weight of 199.15 .

Molecular Structure Analysis

The IUPAC name of 2-(Trifluoroacetyl)thiazole Monohydrate is 2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-one hydrate . The InChI code is 1S/C5H2F3NOS.H2O/c6-5(7,8)3(10)4-9-1-2-11-4;/h1-2H;1H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoroacetyl)thiazole Monohydrate include a linear formula of C5H4F3NO2S and a molecular weight of 199.15 .Scientific Research Applications

Antioxidant Properties

The thiazole ring system in 2-(Trifluoroacetyl)thiazole Monohydrate has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and tissues. Researchers have explored the compound’s ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress .

Analgesic and Anti-Inflammatory Effects

Studies have suggested that thiazole derivatives, including 2-(Trifluoroacetyl)thiazole Monohydrate, exhibit analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory enzymes or cytokines. Further research is needed to understand their mechanisms of action .

Antimicrobial Activity

The thiazole scaffold has attracted attention as a potential source of antimicrobial agents. Researchers have explored the antibacterial and antifungal properties of 2-(Trifluoroacetyl)thiazole Monohydrate. It may inhibit microbial growth by disrupting essential cellular processes or interacting with specific targets .

Antiviral Potential

Thiazole-based compounds have been investigated for their antiviral activity. While specific studies on 2-(Trifluoroacetyl)thiazole Monohydrate are limited, its structural features make it an interesting candidate for further exploration. Antiviral assays could reveal its efficacy against viral infections .

Diuretic Effects

Thiazole derivatives have been studied as potential diuretics. These compounds may enhance renal excretion of water and electrolytes, making them relevant in conditions such as hypertension and edema. Investigating the diuretic properties of 2-(Trifluoroacetyl)thiazole Monohydrate could provide valuable insights .

Neuroprotective Activity

Emerging evidence suggests that thiazole-based molecules exhibit neuroprotective effects. These compounds may enhance neuronal survival, reduce neuroinflammation, or modulate neurotransmitter systems. Research on 2-(Trifluoroacetyl)thiazole Monohydrate’s impact on neuronal health could be enlightening .

Antitumor and Cytotoxic Potential

Thiazole derivatives have been evaluated for their anticancer properties. Researchers have explored their cytotoxic effects on cancer cells, including apoptosis induction and cell cycle arrest. Investigating 2-(Trifluoroacetyl)thiazole Monohydrate’s impact on tumor cell lines could reveal its therapeutic potential .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-(trifluoroacetyl)thiazole monohydrate, are known to interact with various biological targets . These targets often play crucial roles in cellular processes, and their modulation can lead to significant biological effects.

Mode of Action

Thiazole compounds are known for their reactivity due to the presence of sulfur and nitrogen in the ring structure . This reactivity allows them to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

They can activate or inhibit enzymes, stimulate or block receptors, and impact other cellular processes .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor effects . For instance, some compounds containing trifluoroacetyl groups have shown significant insecticidal activity .

Action Environment

The action of 2-(Trifluoroacetyl)thiazole Monohydrate, like other thiazole derivatives, can be influenced by various environmental factors. For example, the presence of fluorine atoms in the molecule can affect the binding of the compound to its targets, its metabolic stability, and its biological activity .

properties

IUPAC Name |

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS.H2O/c6-5(7,8)3(10)4-9-1-2-11-4;/h1-2H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMGOKLDOQZYEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C(F)(F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoroacetyl)thiazole Monohydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)

![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

methanone](/img/structure/B2377693.png)

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)